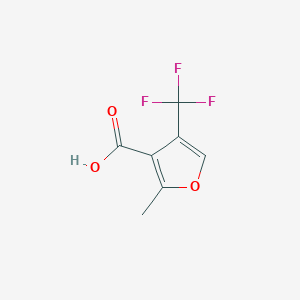

2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid

CAS No.: 26431-53-8

Cat. No.: VC4047837

Molecular Formula: C7H5F3O3

Molecular Weight: 194.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26431-53-8 |

|---|---|

| Molecular Formula | C7H5F3O3 |

| Molecular Weight | 194.11 g/mol |

| IUPAC Name | 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H5F3O3/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h2H,1H3,(H,11,12) |

| Standard InChI Key | HYQRECPLHAOWIE-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CO1)C(F)(F)F)C(=O)O |

| Canonical SMILES | CC1=C(C(=CO1)C(F)(F)F)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s IUPAC name, 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid, reflects its heterocyclic furan backbone. The furan ring is substituted with:

-

A methyl group (-CH) at the 2-position.

-

A trifluoromethyl group (-CF) at the 4-position.

-

A carboxylic acid group (-COOH) at the 3-position.

The presence of the electron-withdrawing trifluoromethyl group enhances the molecule’s stability and lipophilicity, which are critical for interactions in biological systems . The canonical SMILES string CC1=C(C(=CO1)C(F)(F)F)C(=O)O and InChIKey HYQRECPLHAOWIE-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.11 g/mol |

| CAS Number | 26431-53-8 |

| PubChem CID | 21819749 |

| XLogP3-AA (Predicted) | 1.9 |

Synthesis and Preparation

Synthetic Pathways

The primary synthesis route involves the hydrolysis of ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate under alkaline conditions. This ester-to-acid conversion is typically performed using aqueous sodium hydroxide or potassium hydroxide, yielding the carboxylic acid product.

The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate intermediate, which is subsequently protonated to yield the carboxylic acid.

Optimization and Yield

Key parameters influencing yield include:

-

Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates.

-

Catalysis: Acidic or basic catalysts may accelerate hydrolysis, though excessive base can degrade the furan ring.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . Stability studies indicate that it should be stored at 2–8°C in airtight containers to prevent degradation via hydrolysis or oxidation .

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | >10 |

| Ethanol | 5–10 |

Applications in Research

Pharmaceutical Development

Though specific studies on this compound are scarce, its structural analogs are investigated for:

-

Antimicrobial activity: Trifluoromethyl groups enhance membrane permeability in Gram-positive bacteria.

-

Enzyme inhibition: The carboxylic acid moiety chelates metal ions in enzyme active sites, potentially inhibiting proteases or kinases.

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Irritation | Wear nitrile gloves and lab coat |

| Eye Damage | Use safety goggles |

| Respiratory Toxicity | Use fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume